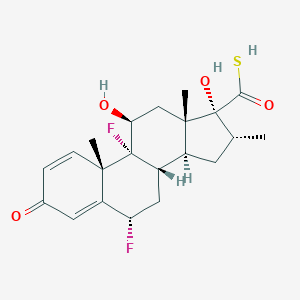

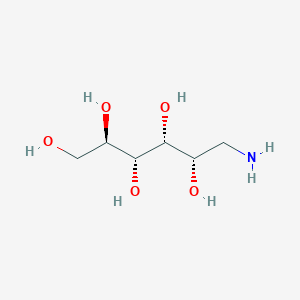

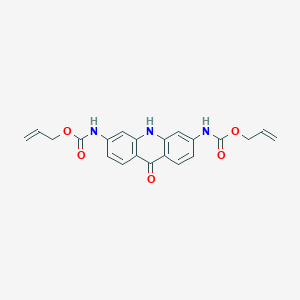

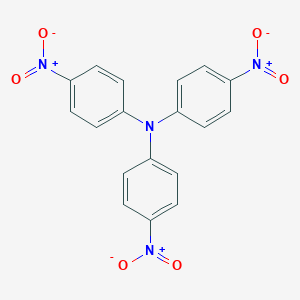

![molecular formula C28H26N2O5S B016001 2-[8-[(4-甲基苯基)磺酰氨基]-2-[(E)-2-苯乙烯基]喹啉-6-基]氧基乙酸乙酯 CAS No. 316124-89-7](/img/structure/B16001.png)

2-[8-[(4-甲基苯基)磺酰氨基]-2-[(E)-2-苯乙烯基]喹啉-6-基]氧基乙酸乙酯

描述

Synthesis Analysis

The synthesis of related quinoline derivatives often involves condensation reactions, starting with basic quinoline structures and modifying them through various chemical reactions to add specific functional groups. For example, the condensation of 1,2-diaminobenzene with diethyl oxalacetate under specific conditions can lead to the formation of quinoxalin-2-yl derivatives, which might be further modified to introduce sulfonylamino, ethoxy, and phenylethenyl groups (Rangnekar, D. W., et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of quinoline as the core structure, modified by various substituents that impact its chemical behavior and properties. Detailed structural analysis, including spectroscopic techniques like FTIR, UV-Vis, NMR, and X-ray diffraction, helps in understanding the arrangement of atoms and the molecular conformation (Saidj, Merzouk, et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can include nucleophilic substitutions, condensations, and cyclization reactions, facilitating the introduction or modification of functional groups at specific positions on the quinoline ring. The reactivity of the compound can be further understood by studying its interaction with various reagents and conditions, leading to the formation of new bonds and structures (Gorbunova, E., & Mamedov, V., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, can be influenced by the nature and positioning of substituent groups on the quinoline core. These properties are crucial for determining the compound's suitability for various applications, including its behavior in organic synthesis processes and potential use in materials science (Li, Xue-mei, et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the electronic structure of the molecule. Studies on frontier molecular orbitals, HOMO-LUMO gap, and molecular electrostatic potential can provide insights into the chemical reactivity and stability of the compound (Saidj, Merzouk, et al., 2022).

科学研究应用

抑制效率和腐蚀研究

Zarrouk 等人 (2014) 进行的一项研究利用量子化学计算探索了分子结构与喹喔啉抑制效率之间的关系,包括与 2-[8-[(4-甲基苯基)磺酰氨基]-2-[(E)-2-苯乙烯基]喹啉-6-基]氧基乙酸乙酯相似的化合物,作为硝酸介质中铜的缓蚀剂。研究发现理论计算和实验数据之间的一致结果,为有效缓蚀剂的设计提供了见解 (Zarrouk 等人,2014).

染料合成和应用

Rangnekar 等人 (1999) 报道了染料合成领域的另一项应用,其中喹喔啉-3(4H)-酮-2-基乙酸乙酯(一种与 2-[8-[(4-甲基苯基)磺酰氨基]-2-[(E)-2-苯乙烯基]喹啉-6-基]氧基乙酸乙酯在结构上相关的化合物)用于创建新型喹喔啉-2-基苯乙烯染料。这些染料在应用于聚酯纤维时表现出有希望的染色性能 (Rangnekar 等人,1999).

锌(II) 特异性荧光剂的合成

作为锌(II) 特异性荧光团的 Zinquin 酯和 Zinquin 酸的合成涉及与主题化合物密切相关的结构。这些试剂在研究生物锌(II) 中至关重要,展示了该化合物在生物分析化学中追踪和分析生物系统中锌离子分布的相关性 (Mahadevan 等人,1996).

抗菌活性研究

Ahmed 等人 (2006) 进行的一项关于琥珀酰亚胺(2-芳基-4-氧代-3-({((喹啉-8-氧基)乙酰)氨基}-1,3-噻唑烷-5-基)乙酸酯的合成和抗菌活性的研究,在结构上与目标化合物相关,揭示了对细菌和真菌生长的显着抑制作用。这表明在开发新型抗菌剂方面具有潜在应用 (Ahmed 等人,2006).

药理学研究合成

Bhambi 等人 (2010) 合成了新型 N'-[2-(4-取代苯基)-3-N-乙氧基邻苯二甲酰亚胺-5-氧代咪唑烷-1-基]-2-(喹啉-8-氧基)乙酰胺衍生物,在结构上与目标化合物相关,具有潜在的生物活性。这项研究突出了该化合物在药理活性分子合成中的用途 (Bhambi 等人,2010).

作用机制

属性

IUPAC Name |

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5S/c1-3-34-27(31)19-35-24-17-22-12-14-23(13-11-21-7-5-4-6-8-21)29-28(22)26(18-24)30-36(32,33)25-15-9-20(2)10-16-25/h4-18,30H,3,19H2,1-2H3/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNUYBPDJWYUSO-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422143 | |

| Record name | AC1O21EP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate | |

CAS RN |

316124-89-7 | |

| Record name | AC1O21EP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

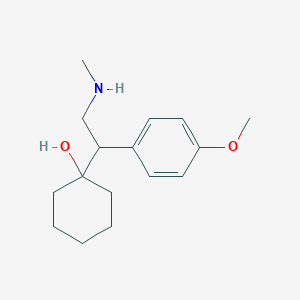

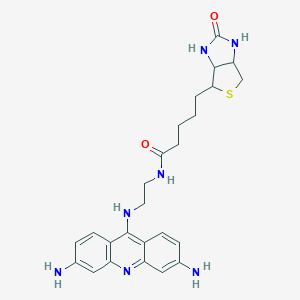

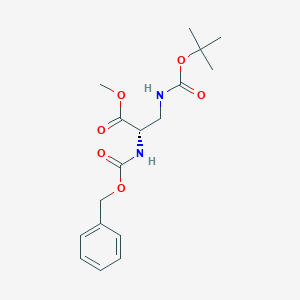

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)